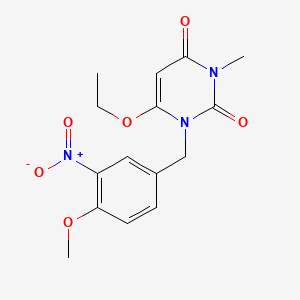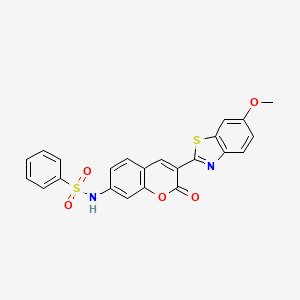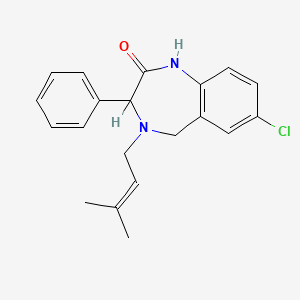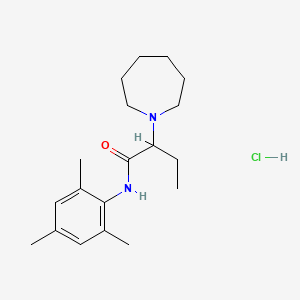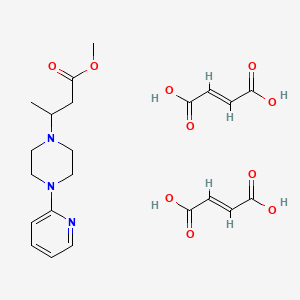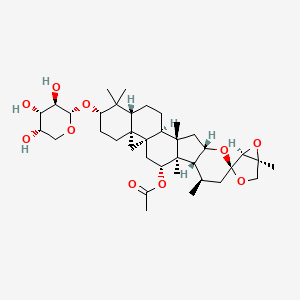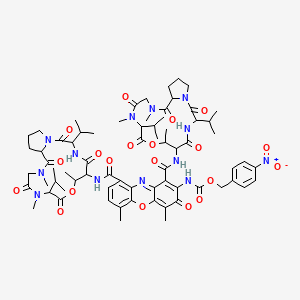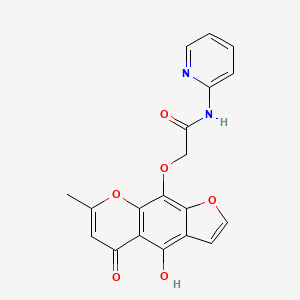
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アセトアミド, 2-((4-ヒドロキシ-7-メチル-5-オキソ-5H-フロ[3,2-g]ベンゾピラン-9-イル)オキシ)-N-2-ピリジニル- は、アセトアミド類に属する複雑な有機化合物です。この化合物は、フロベンゾピラン環系とピリジニル基を含む独自の分子構造が特徴です。このような化合物は、潜在的な生物学的および薬理学的活性についてよく研究されています。
準備方法
合成経路と反応条件
アセトアミド, 2-((4-ヒドロキシ-7-メチル-5-オキソ-5H-フロ[3,2-g]ベンゾピラン-9-イル)オキシ)-N-2-ピリジニル- の合成は、通常、複数段階の有機反応を含みます。プロセスは、フロベンゾピランコアの調製から始まり、求核置換反応またはカップリング反応によりピリジニル基を導入することがあります。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を実現するために最適化されます。
工業生産方法
この化合物の工業生産は、コスト効率と効率を確保するスケーラブルな合成経路を含む可能性があります。連続フロー化学や自動合成などの技術は、一貫した品質で大量の化合物を生産するために使用される場合があります。
化学反応の分析
反応の種類
アセトアミド, 2-((4-ヒドロキシ-7-メチル-5-オキソ-5H-フロ[3,2-g]ベンゾピラン-9-イル)オキシ)-N-2-ピリジニル- は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化される可能性があります。
還元: カルボニル基は、アルコールに還元される可能性があります。
置換: ピリジニル基は、求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤があります。pH、温度、溶媒の選択などの反応条件は、これらの反応の成功に不可欠です。
主要生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はアルコールを生成する可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、有機合成において貴重な中間体となっています。
生物学
生物学的研究では、この化合物は、細胞プロセスへの潜在的な影響について研究される可能性があります。さまざまな生体分子との相互作用は、その生物学的活性についての洞察を提供することができます。
医学
医学では、アセトアミド, 2-((4-ヒドロキシ-7-メチル-5-オキソ-5H-フロ[3,2-g]ベンゾピラン-9-イル)オキシ)-N-2-ピリジニル- は、潜在的な治療特性について調査される可能性があります。同様の構造を持つ化合物は、その抗炎症、抗酸化、および抗癌活性について検討されてきました。
産業
産業セクターでは、この化合物は、新素材の開発や特殊化学品の合成の前駆体として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into its biological activity.
Medicine
In medicine, Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- may be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, antioxidant, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
アセトアミド, 2-((4-ヒドロキシ-7-メチル-5-オキソ-5H-フロ[3,2-g]ベンゾピラン-9-イル)オキシ)-N-2-ピリジニル- の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、さまざまな生物学的経路に役割を果たす酵素、受容体、またはその他のタンパク質が含まれる可能性があります。化合物の効果は、これらの相互作用を通じて仲介され、細胞機能の変化につながります。
同様の化合物との比較
類似化合物
アセトアミド, N-(4-ヒドロキシフェニル)-: 鎮痛および解熱特性で知られています。
アセトアミド, N-(2-ピリジニル)-: 潜在的な抗炎症効果について研究されています。
アセトアミド, N-(4-メチルフェニル)-: 抗菌活性について検討されています。
独自性
アセトアミド, 2-((4-ヒドロキシ-7-メチル-5-オキソ-5H-フロ[3,2-g]ベンゾピラン-9-イル)オキシ)-N-2-ピリジニル- は、独自のフロベンゾピラン環系により際立っており、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Acetamide, N-(4-hydroxyphenyl)-: Known for its analgesic and antipyretic properties.
Acetamide, N-(2-pyridinyl)-: Studied for its potential anti-inflammatory effects.
Acetamide, N-(4-methylphenyl)-: Explored for its antimicrobial activity.
Uniqueness
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- stands out due to its unique furobenzopyran ring system, which imparts distinct chemical and biological properties
特性
CAS番号 |
130919-28-7 |
|---|---|
分子式 |
C19H14N2O6 |
分子量 |
366.3 g/mol |
IUPAC名 |
2-(4-hydroxy-7-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C19H14N2O6/c1-10-8-12(22)15-16(24)11-5-7-25-17(11)19(18(15)27-10)26-9-14(23)21-13-4-2-3-6-20-13/h2-8,24H,9H2,1H3,(H,20,21,23) |
InChIキー |
ZWNYSBDYTJVSSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(=O)NC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



